molecular formula C6H7NOS B14843808 3-(Methylsulfanyl)pyridin-4-OL

3-(Methylsulfanyl)pyridin-4-OL

Cat. No.: B14843808
M. Wt: 141.19 g/mol
InChI Key: FIRWXWLKZSJCRV-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)pyridin-4-OL is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 4-position and a methylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyridin-4-OL can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridin-4-OL with methanethiol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridin-4-OL.

    Substitution: Various substituted pyridines.

Scientific Research Applications

3-(Methylsulfanyl)pyridin-4-OL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)pyridin-4-OL involves its interaction with specific molecular targets. The hydroxyl group at the 4-position and the methylsulfanyl group at the 3-position contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Pyridin-4-OL: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    3-(Methylsulfanyl)pyridine: Lacks the hydroxyl group, affecting its solubility and biological activity.

Uniqueness: 3-(Methylsulfanyl)pyridin-4-OL is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

3-methylsulfanyl-1H-pyridin-4-one

InChI

InChI=1S/C6H7NOS/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8)

InChI Key

FIRWXWLKZSJCRV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CNC=CC1=O

Origin of Product

United States

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